

AN-12-H5 intermediate-3 in vitro and in vivo experimental use

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Compound of Interest

Compound Name: AN-12-H5 intermediate-3

Cat. No.: B12372316

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Application Notes and Protocols for AN-12-H5 intermediate-3

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Introduction

AN-12-H5 intermediate-3 is a potent and highly selective small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). Activating mutations in the PIK3CA gene, which encodes the p110α subunit, are frequently observed in a variety of human cancers, leading to constitutive activation of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell proliferation, survival, and metabolism. **AN-12-H5** intermediate-3 demonstrates significant anti-proliferative and pro-apoptotic activity in cancer cells harboring PIK3CA mutations, with minimal effects on cells with wild-type PIK3CA. These application notes provide detailed protocols for the in vitro and in vivo experimental use of **AN-12-H5** intermediate-3 to aid researchers in drug development and cancer biology.

Data Presentation In Vitro Efficacy

Table 1: Anti-proliferative Activity of AN-12-H5 intermediate-3 in Human Cancer Cell Lines



Cell Line	Cancer Type	PIK3CA Status	IC50 (nM)
MCF-7	Breast Cancer	E545K (mutant)	8.5
T47D	Breast Cancer	H1047R (mutant)	12.3
OVCAR-3	Ovarian Cancer	E542K (mutant)	15.8
COLO-205	Colorectal Cancer	H1047R (mutant)	21.4
MDA-MB-231	Breast Cancer	Wild-Type	> 1000
SK-OV-3	Ovarian Cancer	Wild-Type	> 1000

Table 2: Apoptosis Induction by AN-12-H5 intermediate-3 in MCF-7 Cells (48h treatment)

Treatment	Concentration (nM)	% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)	-	5.2
AN-12-H5 intermediate-3	10	28.7
AN-12-H5 intermediate-3	50	65.4
AN-12-H5 intermediate-3	100	82.1

In Vivo Efficacy

Table 3: Tumor Growth Inhibition in MCF-7 Xenograft Mouse Model

Treatment Group	Dose (mg/kg, p.o., daily)	Mean Tumor Volume (mm³) at Day 21	Tumor Growth Inhibition (%)
Vehicle	-	1540 ± 210	-
AN-12-H5 intermediate-3	25	890 ± 150	42
AN-12-H5 intermediate-3	50	420 ± 98	73



Experimental Protocols In Vitro Protocols

1. Cell Proliferation Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of **AN-12-H5 intermediate-3** using a resazurin-based assay.

- Materials:
 - Cancer cell lines (e.g., MCF-7, MDA-MB-231)
 - Complete growth medium (e.g., DMEM with 10% FBS)
 - AN-12-H5 intermediate-3 (stock solution in DMSO)
 - 96-well plates
 - Resazurin sodium salt solution
 - Plate reader (fluorescence)
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete growth medium and incubate for 24 hours.
 - Prepare serial dilutions of AN-12-H5 intermediate-3 in complete growth medium.
 - \circ Remove the medium from the wells and add 100 μL of the diluted compound or vehicle (DMSO) control.
 - Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
 - Add 10 μL of resazurin solution to each well and incubate for 4 hours.
 - Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.



Calculate cell viability as a percentage of the vehicle-treated control and determine the
 IC₅₀ value by non-linear regression analysis.

2. Apoptosis Assay (Annexin V Staining)

This protocol details the quantification of apoptosis induced by **AN-12-H5 intermediate-3** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- Cancer cell line (e.g., MCF-7)
- Complete growth medium
- AN-12-H5 intermediate-3
- o Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in a 6-well plate and grow to 70-80% confluency.
- Treat cells with various concentrations of AN-12-H5 intermediate-3 or vehicle for 48 hours.
- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.



In Vivo Protocol

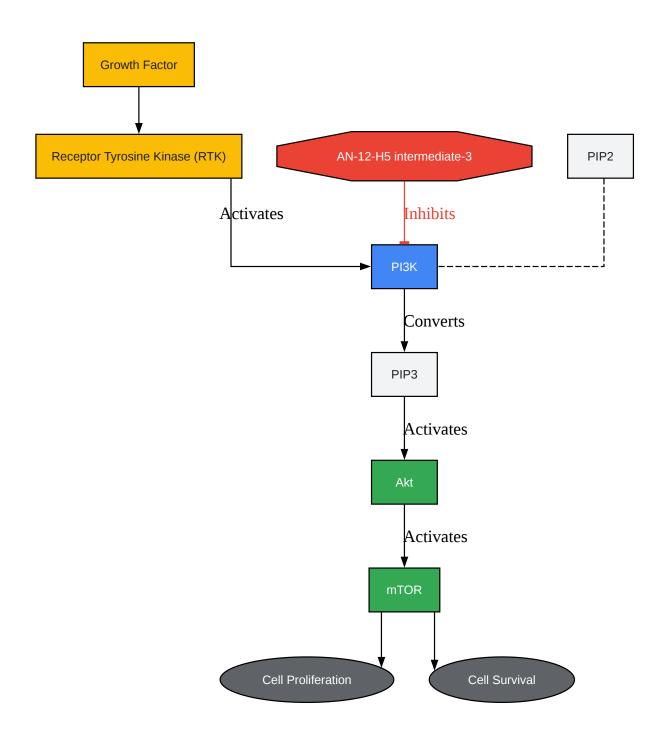
1. Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of **AN-12-H5 intermediate-3** in a mouse xenograft model.

- Materials:
 - Female athymic nude mice (6-8 weeks old)
 - MCF-7 cells
 - Matrigel
 - AN-12-H5 intermediate-3
 - Vehicle solution (e.g., 0.5% methylcellulose)
 - Calipers
- Procedure:
 - Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.
 - Monitor tumor growth. When tumors reach an average volume of 150-200 mm³,
 randomize the mice into treatment groups.
 - Administer AN-12-H5 intermediate-3 or vehicle orally once daily for 21 days.
 - Measure tumor volume with calipers every 3 days using the formula: Volume = (length x width²)/2.
 - Monitor body weight and general health of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis.



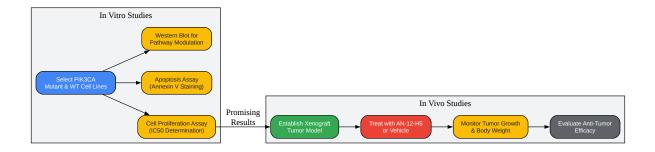
Visualizations



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **AN-12-H5** intermediate-3.





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Caption: Experimental workflow for the preclinical evaluation of AN-12-H5 intermediate-3.

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